molecular formula C14H20N2O3S B2675121 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine CAS No. 1235344-40-7

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine

Cat. No. B2675121
M. Wt: 296.39
InChI Key: UJQHZNQAWURBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methoxyphenyl)piperazine” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known by other names such as 3-(1-Piperazinyl)anisole .


Molecular Structure Analysis

The IUPAC name for “1-(3-Methoxyphenyl)piperazine” is 1-(3-methoxyphenyl)piperazine . The SMILES string representation is COC1=CC=CC(=C1)N2CCNCC2 .


Physical And Chemical Properties Analysis

“1-(3-Methoxyphenyl)piperazine” is a liquid at 20 degrees Celsius . It has a boiling point of 145 °C/0.3 mmHg , a flash point of 91 °C , and a specific gravity of 1.11 . The refractive index is 1.59 .

Scientific Research Applications

Therapeutic Applications in Oncology

Piperazine derivatives, such as analogs of σ receptor ligand PB28, have been explored for their potential therapeutic and diagnostic applications in oncology. Researchers have designed novel analogs with reduced lipophilicity to improve their utility, revealing that certain chiral analogs exhibit substantial affinities for receptor subtypes, potentially offering insights into the development of cancer therapies (Abate et al., 2011).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines (BHAPs) represent a novel class of non-nucleoside inhibitors targeting HIV-1 reverse transcriptase. This class of compounds has shown significant potency improvement over earlier iterations, highlighting their potential in treating HIV-1 infections (Romero et al., 1994).

Antidepressant Development

The oxidative metabolism of novel antidepressants, such as Lu AA21004, involves piperazine derivatives and has been the subject of extensive study. Understanding the metabolic pathways of these compounds is critical for the development of safe and effective antidepressant therapies (Hvenegaard et al., 2012).

Ligands for Melanocortin Receptors

Research into piperazine analogs of melanocortin 4 receptor (MC4R) agonists has provided valuable insights into the design of small-molecule drugs targeting obesity and related metabolic disorders. These studies underline the importance of structural and pharmacological characterizations in developing MC4R-specific therapies (Mutulis et al., 2004).

Anticancer and Antituberculosis Activities

The synthesis and evaluation of 1-(4-Chlorophenyl)cyclopropyl methanone derivatives have demonstrated significant in vitro anticancer and antituberculosis activities. These findings suggest a potential pathway for developing novel treatments for these diseases (Mallikarjuna et al., 2014).

Safety And Hazards

“1-(3-Methoxyphenyl)piperazine” is classified as a dangerous substance. It can cause severe skin burns and eye damage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-4-2-3-12(11-13)15-7-9-16(10-8-15)20(17,18)14-5-6-14/h2-4,11,14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQHZNQAWURBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine

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